Benzarone

Vue d'ensemble

Description

Benzarone est un dérivé du benzofurane connu pour ses propriétés pharmacologiques, notamment dans le traitement des troubles vasculaires. Il est principalement utilisé pour améliorer l'élasticité des capillaires et réduire la perméabilité capillaire, ce qui le rend efficace dans le traitement de conditions telles que les varices et les hémorroïdes . This compound est également reconnu pour sa capacité à inhiber le transporteur d'acide urique humain 1 (hURAT1), qui joue un rôle dans la réduction des niveaux d'acide urique sérique .

Applications De Recherche Scientifique

Benzarone has a wide range of applications in scientific research:

Chemistry: Used as a starting material for synthesizing various benzofuran derivatives.

Biology: Studied for its effects on cellular processes and its potential as an inhibitor of specific enzymes.

Medicine: Investigated for its therapeutic potential in treating vascular disorders, gout, and certain types of cancer

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mécanisme D'action

Target of Action

Benzarone is a potent inhibitor of the human uric acid transporter 1 (URAT1) in the human proximal tubule . URAT1 plays a crucial role in the reabsorption of uric acid from the renal tubular lumen .

Mode of Action

This compound acts as a uricosuric agent, meaning it increases the excretion of uric acid in the urine . It achieves this by inhibiting URAT1, which reduces the reabsorption of uric acid in the kidneys . This leads to a decrease in serum urate levels .

Biochemical Pathways

This compound’s action on URAT1 affects the urate transport pathway. By inhibiting URAT1, this compound disrupts the reabsorption of uric acid in the renal tubular lumen, leading to increased excretion of uric acid in the urine . This can help prevent conditions caused by high levels of uric acid, such as gout .

Pharmacokinetics

After administration, this compound can be detected in serum 3 hours post-administration . The maximum serum level of this compound occurs after 6 hours . This compound has an elimination half-life from serum of approximately 13.52 hours . Both this compound and its parent compound, Benzbromarone, are excreted mainly via the liver and bile .

Result of Action

The primary result of this compound’s action is a reduction in serum urate levels, which helps in preventing gout flares . By increasing the excretion of uric acid, this compound helps to decrease the concentration of uric acid in the blood .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain liver conditions may affect the metabolism and excretion of this compound . Therefore, it is prudent to prescribe it with caution, especially for patients with known liver conditions .

Analyse Biochimique

Biochemical Properties

Benzarone plays a significant role in biochemical reactions, particularly in the metabolism of uric acid. It interacts with several enzymes, including beta-glucuronidase and arylsulphatase, which are involved in its hydrolysis and conjugation processes. These interactions facilitate the conversion of this compound into its active and inactive forms, influencing its pharmacokinetic properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression that impact cellular functions such as proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, leading to alterations in metabolic pathways. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for its therapeutic effects and pharmacological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to variations in its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects without significant adverse reactions. At higher doses, it can cause toxic effects, including liver and kidney damage. These dosage-dependent effects are critical for determining the safe and effective use of this compound in clinical settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to uric acid metabolism. It interacts with enzymes such as beta-glucuronidase and arylsulphatase, which facilitate its conversion into various metabolites. These interactions affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its therapeutic effects and pharmacological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. These localization mechanisms are crucial for understanding the activity and function of this compound at the cellular level .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Benzarone peut être synthétisé par une réaction d'acylation de Friedel-Crafts. Le processus implique la réaction du 2-éthylbenzofurane avec le chlorure d'anisoyle en présence d'un catalyseur acide de Lewis. La réaction est généralement effectuée à des températures allant de 15 à 30 °C, suivie d'une acidification, d'un lavage et d'une cristallisation pour obtenir le produit intermédiaire. Ce produit intermédiaire est ensuite encore réagi avec un acide de Lewis et soumis à des étapes de post-traitement similaires pour produire le produit final .

Méthodes de Production Industrielle : La production industrielle de this compound suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Le processus implique l'utilisation de solvants spécifiques et de conditions de réaction contrôlées pour garantir un rendement et une pureté élevés. Les conditions de réaction sont plus douces, évitant les températures élevées et la consommation d'énergie, ce qui rend le processus plus efficace et plus respectueux de l'environnement .

Analyse Des Réactions Chimiques

Types de Réactions : Benzarone subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant son activité pharmacologique.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des agents halogénants et d'autres électrophiles sont couramment utilisés dans les réactions de substitution.

Principaux Produits Formés :

Oxydation : Benzbromarone

Réduction : Dérivés réduits de this compound

Substitution : Divers dérivés benzofuranes substitués

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme matière première pour la synthèse de divers dérivés du benzofurane.

Médecine : Étudié pour son potentiel thérapeutique dans le traitement des troubles vasculaires, de la goutte et de certains types de cancer

Industrie : Utilisé dans le développement de produits pharmaceutiques et d'autres produits chimiques.

5. Mécanisme d'Action

This compound exerce ses effets principalement en inhibant le transporteur d'acide urique humain 1 (hURAT1), ce qui réduit la réabsorption de l'acide urique dans les reins, diminuant ainsi les niveaux d'acide urique sérique . De plus, this compound inhibe l'activité de la tyrosine phosphatase de l'homologue absent 3 (EYA3), qui joue un rôle dans la prolifération et la migration cellulaires . Ce double mécanisme rend this compound efficace dans le traitement des troubles vasculaires et de certains types de cancer .

Composés Similaires :

Benzbromarone : Un composé structurellement apparenté aux propriétés uricosuriques similaires.

Probenecid : Un autre agent uricosurique utilisé dans le traitement de la goutte.

Sulfinpyrazone : Un médicament uricosurique avec un mécanisme d'action similaire.

Comparaison : This compound est unique dans son double mécanisme d'action, ciblant à la fois hURAT1 et EYA3, ce qui lui confère un éventail plus large d'applications thérapeutiques par rapport aux autres agents uricosuriques . Alors que Benzbromarone et Probenecid se concentrent principalement sur la réduction des niveaux d'acide urique sérique, l'inhibition supplémentaire d'EYA3 par this compound en fait un candidat prometteur pour le traitement du cancer .

Comparaison Avec Des Composés Similaires

Benzbromarone: A structurally related compound with similar uricosuric properties.

Probenecid: Another uricosuric agent used in the treatment of gout.

Sulfinpyrazone: A uricosuric drug with a similar mechanism of action.

Comparison: Benzarone is unique in its dual mechanism of action, targeting both hURAT1 and EYA3, which gives it a broader range of therapeutic applications compared to other uricosuric agents . While Benzbromarone and Probenecid primarily focus on reducing serum uric acid levels, this compound’s additional inhibition of EYA3 makes it a promising candidate for cancer treatment .

Propriétés

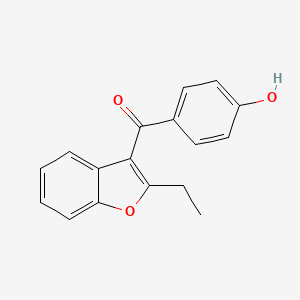

IUPAC Name |

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRXIWQYSOIBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061721 | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477-19-6 | |

| Record name | Benzarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzarone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzarone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23ZW4BG89C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Benzarone?

A1: this compound exhibits multiple mechanisms of action. It acts as a uricosuric agent, increasing the excretion of uric acid in urine, primarily by inhibiting uric acid transporter 1 (URAT1) in the kidneys []. Additionally, this compound demonstrates inhibitory effects on the tyrosine phosphatase activity of Eyes Absent (EYA) proteins [, ].

Q2: How does this compound affect SHH medulloblastoma growth?

A2: this compound derivatives, specifically DS-1-38, have been shown to inhibit EYA1 tyrosine phosphatase activity, disrupting the Sonic Hedgehog (SHH) signaling pathway [, ]. This disruption leads to reduced SHH medulloblastoma (SHH-MB) growth in vitro and in vivo [].

Q3: How does this compound's impact on EYA proteins influence angiogenesis?

A3: Inhibiting EYA tyrosine phosphatase activity with this compound and its derivative, DS-1-38, attenuates angiogenesis. This has been observed in vitro through reduced tubulogenesis in Matrigel and in vivo through impaired blood vessel development in zebrafish embryos and reduced vascularization in Ewing sarcoma xenografts [, ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H14O3, and its molecular weight is 266.29 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research doesn't delve into detailed spectroscopic characterization, various analytical methods, including thin-layer chromatography (TLC) [], high-performance liquid chromatography (HPLC) [, , ], and gas chromatography-mass spectrometry (GC-MS) [, , ], have been employed to identify and quantify this compound in biological samples.

Q6: Has computational chemistry been used in this compound research?

A6: While the provided research does not explicitly detail computational studies, the development of this compound derivatives like DS-1-38 for enhanced EYA inhibition suggests potential use of structure-activity relationship (SAR) studies and possibly computational modeling [, ].

Q7: How do structural modifications of this compound influence its activity?

A7: Studies on this compound derivatives demonstrate the impact of structural changes on EYA inhibition and anti-tumor activity. The addition of specific side chains to the benzofuran core of this compound, as seen in DS-1-38, has been shown to enhance its potency against EYA proteins and SHH-MB growth [, ].

Q8: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?

A8: this compound is well-absorbed after oral administration [, ]. It undergoes significant hepatic metabolism, primarily via hydroxylation, and is mainly excreted through the biliary system (bile) into the feces [, , ]. Urinary excretion of this compound and its metabolites is minimal [].

Q9: Does Benzbromarone metabolize into this compound?

A9: While earlier studies suggested debromination of Benzbromarone to this compound [], later research refuted this claim [, ]. Studies involving human subjects confirmed the absence of this compound in plasma and bile after Benzbromarone administration [, ].

Q10: What in vitro models have been used to study this compound?

A10: this compound's effects have been investigated using various in vitro models, including isolated rat hepatocytes, isolated rat liver mitochondria [, ], cultured human umbilical vein endothelial cells [], and cultured human arterial smooth muscle cells [].

Q11: What in vivo models have been used in this compound research?

A11: Research on this compound utilizes various in vivo models, including rats [, , , ], dogs [], rabbits [, , ], guinea pigs [], and zebrafish embryos [], to study its effects on various physiological processes.

Q12: Are there clinical trials available for this compound?

A12: Clinical studies have investigated the therapeutic potential of this compound. For example, a pilot study on male patients with intermittent claudication demonstrated a statistically significant increase in painless walking distance after four weeks of this compound treatment [].

Q13: What are the potential adverse effects associated with this compound?

A13: this compound has been associated with hepatotoxicity, potentially leading to severe liver injury, including hepatitis and cirrhosis [, , , , , ]. The mechanism of toxicity likely involves mitochondrial damage within liver cells [, ].

Q14: What analytical techniques are used to detect and quantify this compound?

A14: Several analytical techniques have been employed to detect and quantify this compound and its metabolites in biological samples, including:

- High-performance liquid chromatography (HPLC) [, , ]: Used to separate and quantify this compound in serum, urine, and pharmaceutical formulations.

- Gas chromatography-mass spectrometry (GC-MS) [, , ]: Employed to identify and quantify this compound and its metabolites in plasma and urine samples.

- Thin-layer chromatography (TLC) []: Used to separate and identify this compound and other benzofuran derivatives in human plasma.

Q15: Does this compound interact with drug transporters?

A15: Research suggests that this compound potentially inhibits P-glycoprotein (P-gp), a drug efflux transporter, which could contribute to increased intracellular accumulation of certain drugs, including cyclophosphamide [].

Q16: Are there alternatives to this compound for treating gout?

A16: Yes, several alternatives to this compound are available for gout treatment. These include other uricosuric drugs like Probenecid and Sulfinpyrazone, as well as xanthine oxidase inhibitors like Allopurinol and Febuxostat [].

Q17: When was this compound first introduced as a uricosuric agent?

A17: While the precise year of introduction is not specified in the provided research, this compound has been studied and used clinically for several decades, with research dating back to the late 20th century. Studies published in the 1970s and 1980s explored its uricosuric action and pharmacokinetic properties [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.